molecular formula C16H14FNO3 B6378945 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol CAS No. 1261995-86-1

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol

Cat. No.: B6378945
CAS No.: 1261995-86-1
M. Wt: 287.28 g/mol
InChI Key: POXKDGZXWBHKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is an organic compound with a complex structure that includes both carbamoyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack . The reaction conditions often require strong bases and elevated temperatures to achieve the desired substitution.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo further substitution reactions, particularly at positions activated by the fluorine and carbamoyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-carboxyphenol.

    Reduction: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is unique due to the presence of both a formyl group and a phenol group, which confer distinct chemical reactivity and biological activity. Similar compounds may lack one or more of these functional groups, resulting in different properties and applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-16(21)13-5-3-11(8-14(13)17)10-4-6-15(20)12(7-10)9-19/h3-9,20H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKDGZXWBHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685348
Record name N-Ethyl-3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-86-1
Record name N-Ethyl-3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.